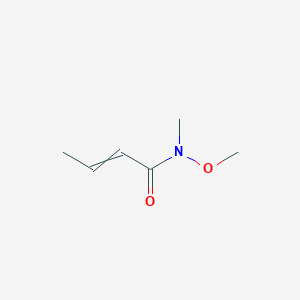![molecular formula C12H11NO2S B1430688 1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one CAS No. 126271-50-9](/img/structure/B1430688.png)
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one
Übersicht
Beschreibung
“1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two unsaturated bonds, one oxygen atom at position 1, and a nitrogen atom at position 3 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Molecular Structure Analysis
The molecular structure of “1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one” includes an oxazole ring, a phenyl ring, a sulfanyl group, and an ethan-1-one group . The presence of these groups can influence the compound’s physical and chemical properties, as well as its interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Anxiolytic-like Effects
Research indicates that similar compounds, structurally related to 1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one, display potential anxiolytic-like effects without affecting mnemonic activity. A study conducted on a new compound, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol, demonstrated anxiolytic-like activity in various tests, suggesting that it could influence benzodiazepine and nicotinic pathways (Brito et al., 2017).
Metabolic Implications and Toxin Excretion
Another compound, cis- and trans-4-hydroxycyclohexylacetic acid, found in conjunction with a sulfur amino acid derivative in urine, was studied for its metabolic origins and implications. The research highlighted the possibility of a defective 4-hydroxyphenylpyruvate dioxygenase enzyme, introducing a new perspective on metabolic disorders and the excretion of certain compounds, potentially reflecting similar pathways for 1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one (Niederwieser et al., 1978).
Neurological Implications
The compound's structural similarity to 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) brings forth considerations regarding neurological health, as MPTP has been associated with marked parkinsonism upon usage, signifying the need for cautious exploration in neurological contexts (Langston et al., 1983).
Eigenschaften
IUPAC Name |
S-[(2-phenyl-1,3-oxazol-4-yl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9(14)16-8-11-7-15-12(13-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTRSFRVJVXWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=COC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)

![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)



